molecular formula C13H16F3NO B3123513 4-(4-Trifluoromethylbenzyloxy)piperidine CAS No. 308386-14-3

4-(4-Trifluoromethylbenzyloxy)piperidine

Cat. No. B3123513
M. Wt: 259.27 g/mol
InChI Key: LMVLSUOIHAVRGU-UHFFFAOYSA-N
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)N1CCC(OCc2ccc(C(F)(F)F)cc2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:26]([Cl:27])[Cl:28].[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([CH2:7][O:8][CH:9]2[CH2:10][CH2:11][N:12]([C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])[CH2:13][CH2:14]2)[cH:22][cH:23]1)([F:24])[F:25].[OH:29][C:30]([C:31]([F:32])([F:33])[F:34])=[O:35]>>[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([CH2:7][O:8][CH:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)[cH:22][cH:23]1)([F:24])[F:25]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCl
Name
CC(C)(C)OC(=O)N1CCC(OCc2ccc(C(F)(F)F)cc2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CCC(OCc2ccc(C(F)(F)F)cc2)CC1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C(F)(F)F

Outcomes

Product
Name
Type
product
Smiles
FC(F)(F)c1ccc(COC2CCNCC2)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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